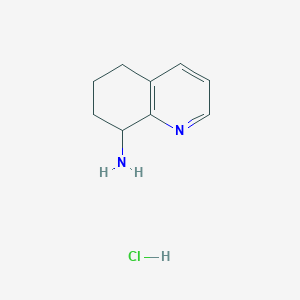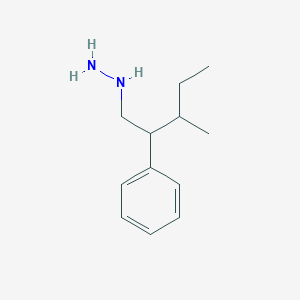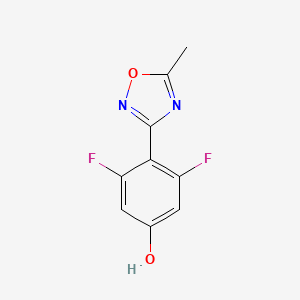
rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol is a complex organic compound with a molecular formula of C15H24O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired stereochemistry. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a catalyst to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other suitable catalysts.
Substitution: Halogens (e.g., chlorine, bromine) and electrophilic reagents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in stereochemical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Muurolene: A stereoisomer with similar structural features but different stereochemistry.
Amorphene: Another naphthalene derivative with distinct chemical properties.
Zizanene: A related compound with similar molecular weight and structural characteristics.
Uniqueness
rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of stereochemically complex molecules and the study of stereochemical effects in chemical reactions.
Eigenschaften
Molekularformel |
C15H26O |
|---|---|
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(1R)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12?,13?,14?,15-/m1/s1 |
InChI-Schlüssel |
MUROKQYXIPVTGD-MLGYPOCJSA-N |
Isomerische SMILES |
CC1CC[C@](C2C1CCC(=C2)C)(C(C)C)O |
Kanonische SMILES |
CC1CCC(C2C1CCC(=C2)C)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)
![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)



![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)
![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)
![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)



